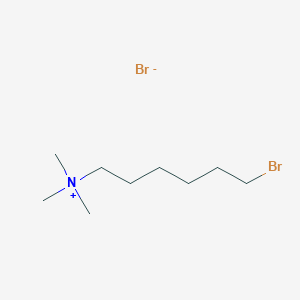
1-Bromo-6-(trimethylammonium)hexyl Bromide
Cat. No. B018765
Key on ui cas rn:
32765-81-4
M. Wt: 303.08 g/mol
InChI Key: KNKBZYUINRTEOG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05702696
Procedure details


Six percent crosslinked poly(allylamine) was made as stated in Example 82. To a flask were added the crosslinked poly(allylamine) (12.5 grams; 6% crosslinked; ground to ~30 mesh), (3-bromopropyl)dodecyldimethylammonium bromide (17.5 grams; made by reaction of 1,3-dibromopropane and N,N-dimethyl-1-aminododecane in diethyl ether), and methanol (334 mL). The mixture was heated to 65° C. with stirring. Upon reaching 65° C., aqueous sodium hydroxide (1.14 grams of 50% solution) was added and the stirring continued at 65° C. for 2 hours. Two additional aliquots of aqueous sodium hydroxide (1.14 grams of 50% solution) were sequentially added and the stirring continued at 65° C. for an additional 2 hours for each aliquot. Aqueous sodium hydroxide (1.14 grams of 50% solution) was then added and the stirring continued at 65° C. for an additional 12 hours. The mixture was then allowed to cool to room temperature.
[Compound]
Name
poly(allylamine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
poly(allylamine)
Quantity
12.5 g
Type
reactant
Reaction Step Two

Name
(3-bromopropyl)dodecyldimethylammonium bromide
Quantity
17.5 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[Br-:1].[Br:2]CC[CH2:5][N+:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]CCCCCC)([CH3:8])[CH3:7].[OH-].[Na+]>CO>[Br-:2].[Br:1][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N+:6]([CH3:5])([CH3:7])[CH3:8] |f:0.1,2.3,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
poly(allylamine)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
poly(allylamine)
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(3-bromopropyl)dodecyldimethylammonium bromide
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].BrCCC[N+](C)(C)CCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
334 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon reaching 65° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the stirring continued at 65° C. for an additional 2 hours for each aliquot
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the stirring continued at 65° C. for an additional 12 hours
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Br-].BrCCCCCC[N+](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
